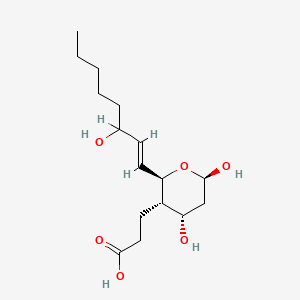
1,1-Diethyl-2-hydroxy-2-nitrosohydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NONOate(1-) is an organic anion that is the conjugate base of 1,1-diethyl-2-hydroxy-3-oxotriazane, obtained by deprotonation of the N-hydroxy group. It is a conjugate base of a 1,1-diethyl-2-hydroxy-3-oxotriazane.
Applications De Recherche Scientifique
Regulation of Enzymatic Activity
DEA/NO is known to modulate the activity of certain enzymes. A study demonstrated that DEA/NO, when preincubated with purified rat liver microsomal glutathione S-transferase, resulted in a significant increase in enzyme activity. This modification was associated with a loss of free sulfhydryl groups in the enzyme, indicating a potential mechanism for enzyme regulation under nitrosative stress conditions (Ji, Toader, & Bennett, 2002).
Inhibition of DNA Repair Enzymes
DEA/NO has been found to inhibit the activity of certain DNA repair enzymes. For example, it was shown to irreversibly damage the zinc finger-containing DNA repair enzyme formamidopyrimidine-DNA glycolyse (Fpg protein) at physiological concentrations, suggesting a mechanism by which nitric oxide could modulate DNA repair processes (Wink & Laval, 1994).
Detection in Biological Systems
DEA/NO has been used as a tool in biochemical research for the detection of nitric oxide (NO) production. A study using an electron paramagnetic resonance NO-trapping technique showed that DEA/NO can be utilized to calibrate the amount of 'trapped NO' in rat brains during forebrain ischemia, demonstrating its utility in studying NO dynamics in biological systems (Tominaga, Sato, Ohnishi, & Ohnishi, 1994).
Synthesis of Pharmaceutical Compounds
DEA/NO has been implicated in the synthesis of various pharmaceutical compounds. For instance, its derivatives have been explored in the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones, showcasing its role in medicinal chemistry (Ochi & Miyasaka, 1983).
Research on Carcinogenic Activity
DEA/NO has also been used in studies examining the carcinogenic activity of various compounds. For example, research has focused on understanding the role of nitrosamines and their derivatives, like DEA/NO, in the development of cancer, providing insights into mechanisms of carcinogenesis (Argus & Hoch‐Ligeti, 1961).
Propriétés
Numéro CAS |
86831-65-4 |
|---|---|
Formule moléculaire |
C4H10N3O2- |
Poids moléculaire |
132.14 g/mol |
Nom IUPAC |
N-(diethylamino)-N-oxidonitrous amide |
InChI |
InChI=1S/C4H10N3O2/c1-3-6(4-2)7(9)5-8/h3-4H2,1-2H3/q-1 |
Clé InChI |
VFZXVONSQCNCAT-UHFFFAOYSA-N |
SMILES |
CCN(CC)N(N=O)[O-] |
SMILES canonique |
CCN(CC)N(N=O)[O-] |
Synonymes |
(C2H5)2N(N(O)NO)-Na+ 1,1-diethyl-2-hydroxy-2-nitrosohydrazine 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate DEA-NO DEA-NONOate diethylamine dinitric oxide diethylamine nitric oxide complex diethylamine NONOate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



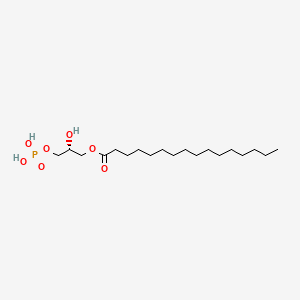
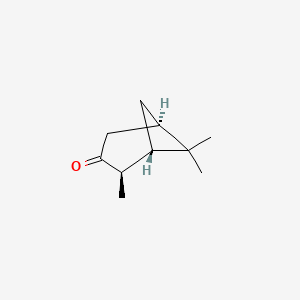
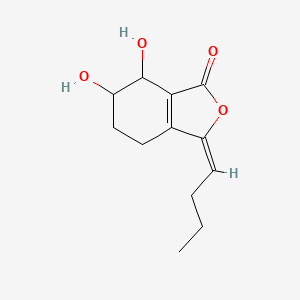
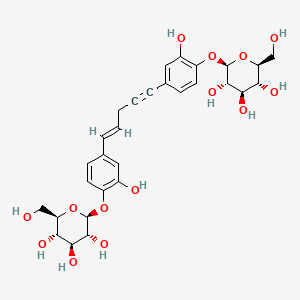

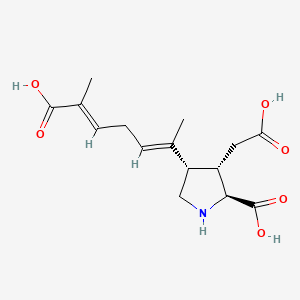
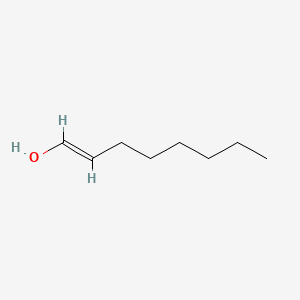
![(E)-7-[(1R,2R,3R)-2-[(E,3S)-5-ethyl-3-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1236815.png)


